

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of SHR2415

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SHR2415

Cat. No.: B12397365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR2415 is a potent and selective, orally active inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] As a critical downstream node in the RAS-RAF-MEK-ERK signaling pathway, the inhibition of ERK1/2 presents a promising therapeutic strategy for cancers with mutations in this pathway.[1][3] These application notes provide a summary of the preclinical pharmacokinetic (PK) properties of **SHR2415** and detailed protocols for its evaluation in various animal models.

Data Presentation

The pharmacokinetic profile of **SHR2415** has been evaluated in mice, rats, and dogs following both intravenous (IV) and oral (p.o.) administration. The compound exhibits favorable pharmacokinetic properties across these species, including high oral bioavailability.[3]

Table 1: Intravenous Pharmacokinetic Parameters of SHR2415

Species	Dose (mg/kg)	CL (mL/min/kg)	Vss (L/kg)	t1/2 (h)	AUC (ng/h/mL)
Mouse	1	10.1	1.1	1.9	1650
Rat	1	12.3	1.5	2.1	1354
Dog	0.5	4.5	1.2	4.1	1852

Data
extracted
from Li X, et
al. ACS Med
Chem Lett.
2022;13(4):7
01-706.[3]

Table 2: Oral Pharmacokinetic Parameters of SHR2415

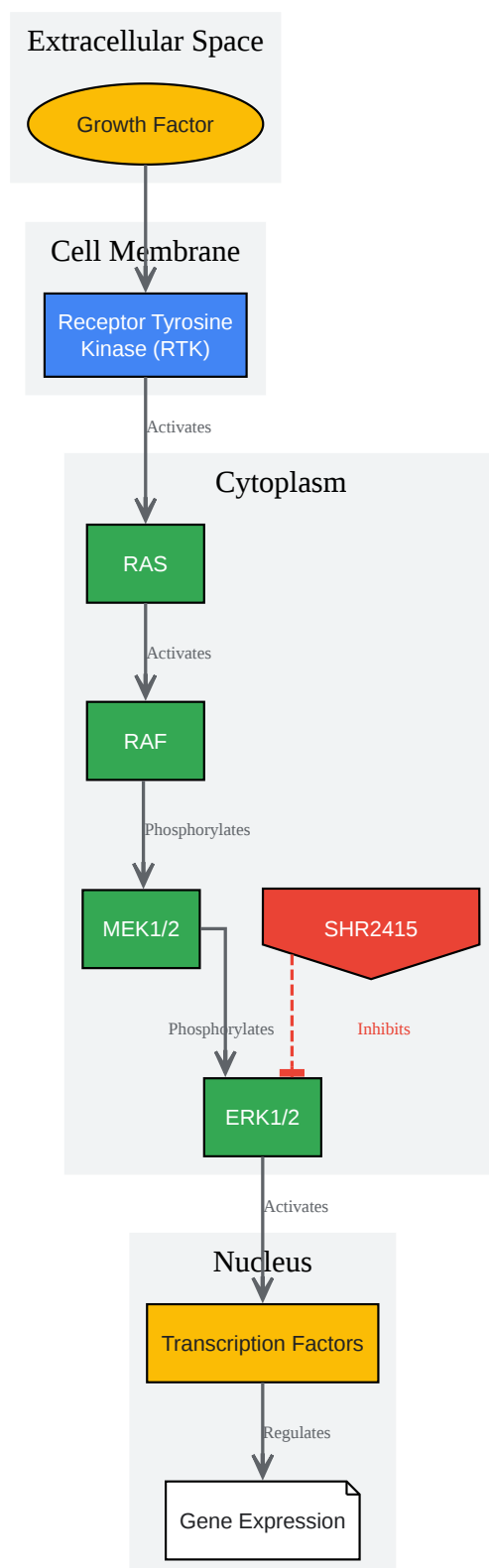
Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng/h/mL)	F (%)
Mouse	2	875	1.0	2995	90.8
Rat	2	453	2.0	2735	101.0
Dog	2	621	1.0	3741	101.0

Data
extracted
from Li X, et
al. ACS Med
Chem Lett.
2022;13(4):7
01-706.[3]

Signaling Pathway

SHR2415 targets the ERK1 and ERK2 kinases, which are central components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently hyperactivated

in cancer due to mutations in upstream proteins like RAS and RAF.



[Click to download full resolution via product page](#)

Figure 1: SHR2415 Mechanism of Action in the MAPK Pathway.

Experimental Protocols

The following are detailed protocols for conducting preclinical pharmacokinetic studies of **SHR2415**. These are representative protocols based on standard methodologies and the key parameters reported for **SHR2415**.

Protocol 1: In Vivo Pharmacokinetic Study

1. Animal Models:

- Species: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.
- Health Status: Healthy, specific-pathogen-free.
- Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
- Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be fasted overnight before oral administration.

2. Dosing Formulation:

- Intravenous (IV): Dissolve **SHR2415** in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to the desired concentration.
- Oral (p.o.): Prepare a suspension or solution of **SHR2415** in a suitable oral gavage vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.

3. Administration:

- IV Administration:
 - Mouse and Rat: Administer a single bolus dose of 1 mg/kg via the tail vein.
 - Dog: Administer a single bolus dose of 0.5 mg/kg via a cephalic vein.

- Oral Administration:

- Mouse, Rat, and Dog: Administer a single dose of 2 mg/kg via oral gavage.

4. Blood Sampling:

- Schedule: Collect serial blood samples at appropriate time points to adequately define the plasma concentration-time profile. Suggested time points include:

- IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- p.o.: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

- Collection:

- Mice: Collect approximately 50 µL of blood per time point via saphenous or submandibular vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
- Rats: Collect approximately 100-200 µL of blood per time point via the jugular vein or tail vein into tubes containing an anticoagulant.
- Dogs: Collect approximately 1 mL of blood per time point from a cephalic or jugular vein into tubes containing an anticoagulant.

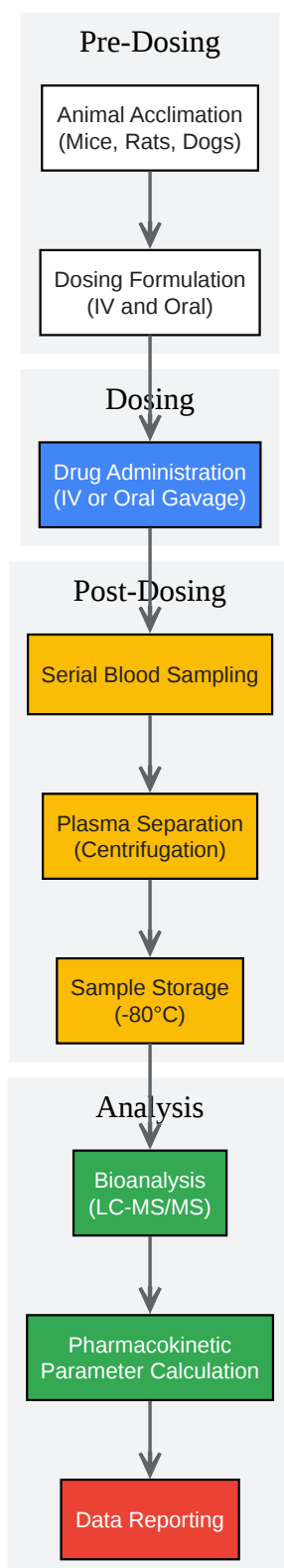
- Processing: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

- Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **SHR2415** in plasma samples.

6. Pharmacokinetic Analysis:

- Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Preclinical PK Studies.

Protocol 2: Bioanalytical Method for **SHR2415** in Plasma

1. Sample Preparation:

- Thaw plasma samples on ice.
- Perform protein precipitation by adding a suitable volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to a specific volume of plasma (e.g., 50 μ L).
- Vortex mix the samples to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS System:

- Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
 - Column: A suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: A typical flow rate would be 0.4 mL/min.
 - Gradient: Develop a gradient to ensure adequate separation of **SHR2415** and the internal standard from endogenous plasma components.
- Mass Spectrometry: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
 - Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for **SHR2415** and the internal standard.

3. Method Validation:

- The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (lower limit of quantification), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).

4. Data Analysis:

- Quantify the concentration of **SHR2415** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of SHR2415]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397365#pharmacokinetic-analysis-of-shr2415-in-preclinical-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com